![molecular formula C12H17N B3033316 3-Cyclopropyl-3-phenylpropan-1-amine CAS No. 1017383-53-7](/img/structure/B3033316.png)
3-Cyclopropyl-3-phenylpropan-1-amine
Overview
Description
3-Cyclopropyl-3-phenylpropan-1-amine is a compound that can be associated with various chemical reactions and synthesis methods. Although the provided papers do not directly discuss this compound, they provide insights into the chemistry of related cyclopropyl and phenylpropan-1-amine derivatives. These insights can be extrapolated to understand the potential characteristics and synthetic routes for 3-Cyclopropyl-3-phenylpropan-1-amine.
Synthesis Analysis
The synthesis of related compounds involves innovative methods that could potentially be applied to 3-Cyclopropyl-3-phenylpropan-1-amine. For instance, the one-pot synthesis of polyhydroxyalkyl-substituted pyrroles from cyclopropa-pyranones with primary amines, catalyzed by InBr3, suggests a versatile approach to introducing the cyclopropyl group into various molecular frameworks . Additionally, the intramolecular amination of cyclopropylmethyl cation to form tetrahydro-1,3-oxazepines indicates a method for constructing nitrogen-containing rings, which could be relevant for synthesizing nitrogen analogs of 3-Cyclopropyl-3-phenylpropan-1-amine .
Molecular Structure Analysis
The molecular structure of 3-Cyclopropyl-3-phenylpropan-1-amine would likely exhibit characteristics similar to those of the compounds discussed in the papers. The presence of a cyclopropyl group can impart strain and unique reactivity due to the three-membered ring . The phenyl group could contribute to the compound's stability and electronic properties, affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Chemical reactions involving cyclopropyl and phenylpropan-1-amine derivatives are diverse. The synthesis of GABAB receptor antagonists from trifluoroacetylaminomethylstyrenes followed by reduction and Michael addition suggests that 3-Cyclopropyl-3-phenylpropan-1-amine could also be amenable to nucleophilic addition reactions . The cyclopropanation of alkenes to form cyclopropylmethanols and subsequent transformations into various derivatives demonstrate the versatility of cyclopropyl-containing compounds in synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Cyclopropyl-3-phenylpropan-1-amine can be inferred from related compounds. The stability of MPoc-protected amines under various conditions, including resistance to pH extremes and oxidizing agents, suggests that 3-Cyclopropyl-3-phenylpropan-1-amine could also exhibit stability under a range of conditions . The cyclopropyl group's influence on the compound's boiling point, solubility, and reactivity would be important factors to consider in its physical and chemical property analysis.
Mechanism of Action
Target of Action
Similar compounds like 3-phenylpropylamine have been found to interact with enzymes such as trypsin-1 and trypsin-2 . These enzymes play a crucial role in various biological processes, including digestion and regulation of other proteins.
Mode of Action
It’s possible that it interacts with its targets in a manner similar to related compounds, potentially influencing the activity of the target enzymes .
Biochemical Pathways
Related compounds like 3-phenylpropylamine have been found to inhibit biofilm formation in certain bacteria , suggesting potential effects on microbial growth and development pathways.
Result of Action
Related compounds have been found to inhibit biofilm formation in certain bacteria , which could suggest potential antimicrobial effects.
properties
IUPAC Name |
3-cyclopropyl-3-phenylpropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-9-8-12(11-6-7-11)10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBBHONRMGNKFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCN)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-3-phenylpropan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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